molecular formula C14H15N3O2 B3045784 Glycine, N,N-bis(2-pyridinylmethyl)- CAS No. 113749-54-5

Glycine, N,N-bis(2-pyridinylmethyl)-

Cat. No. B3045784
Key on ui cas rn: 113749-54-5
M. Wt: 257.29 g/mol
InChI Key: TYQOYMXAKOKXFW-UHFFFAOYSA-N
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Patent
US07875258B2

Procedure details

2-Chloromethylpyridine hydrochloride (9.2 g, 8.53 mmol) and glycin (2 g, 26.6 mmol) were dissolved in water (30 mL) and stirred at room temperature for five days, with addition of 5 mol aqueous NaOH solution at intervals to maintain the pH at 8-10. The resulting dark red solution was extracted with ethyl acetate, neutralized with HCl and concentrated. The residue was dissolved in dichloromethane, and the insoluble sodium chloride was filtered. Pale yellow crystals formed from the filtrate, which were collected and dried under vacuum. Yield (2.87 g) (11.2 mmol, 42%). 1H NMR (CDCl3), 300 MHz): 3.39 (s, 2H), 3.98 (s, 4H), 7.06 (t, 2H), 7.30 (d, 2 h), 7.56 (t, 2H), 8.36 (d, 2H). 13C NMR (CD3OD, 300 MHz): 57.36 (C, CH2), 59.77 (2C, PyCH2), 124.77 (2CH, Py), 125.15 (2CH, Py), 139.00 (C, CH2), 149.76 (2CH, Py), 156.10 (2C, Py), 173.05 (C, CO2H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[NH2:10][CH2:11][C:12]([OH:14])=[O:13].[OH-].[Na+]>O>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][N:10]([CH2:11][C:12]([OH:14])=[O:13])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH at 8-10
EXTRACTION
Type
EXTRACTION
Details
The resulting dark red solution was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
the insoluble sodium chloride was filtered
CUSTOM
Type
CUSTOM
Details
Pale yellow crystals formed from the filtrate, which
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
Yield (2.87 g) (11.2 mmol, 42%)
CUSTOM
Type
CUSTOM
Details
3.39 (s, 2H), 3.98 (s, 4H), 7.06 (t, 2H), 7.30 (d, 2 h), 7.56 (t, 2H), 8.36 (d, 2H)
Duration
2 h

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)CN(CC1=NC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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